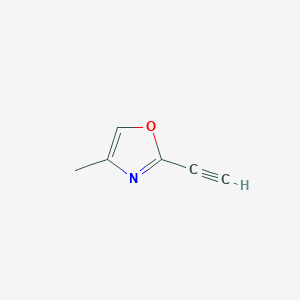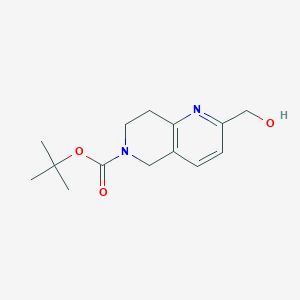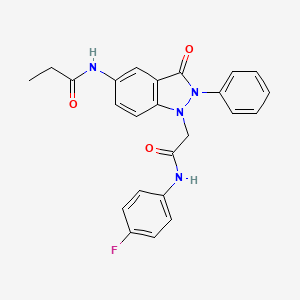![molecular formula C15H14N4O3S B2530659 5-ciclopropil-N-(2-(4-oxotien[3,2-d]pirimidin-3(4H)-il)etil)isoxazol-3-carboxamida CAS No. 2034553-07-4](/img/structure/B2530659.png)
5-ciclopropil-N-(2-(4-oxotien[3,2-d]pirimidin-3(4H)-il)etil)isoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex molecular structure comprising a cyclopropyl group, an isoxazole ring, and a thienopyrimidine moiety.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
In biological and medicinal research, this compound may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or anti-viral properties, making it a candidate for drug development and therapeutic research.
Industry:
Industrially, this compound might find applications in the synthesis of advanced materials, polymers, or as a catalyst in specific organic transformations, contributing to the development of new materials and industrial processes.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a key enzyme in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an inhibitor of HPPD, causing a disruption in the normal function of the enzyme . This inhibition leads to a decrease in the production of carotenoids, which can result in bleaching symptoms in plants .
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are important for the absorption of light energy for photosynthesis and protection against photooxidative damage. Therefore, the inhibition of HPPD can lead to significant physiological changes in plants .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In this case, the compound undergoes conversion to the active entity diketonitrile (DKN) in plant and soil .
Result of Action
The result of the compound’s action is the inhibition of carotenoid production, leading to bleaching symptoms in plants . This can affect the plant’s ability to perform photosynthesis and protect itself from photooxidative damage, potentially leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as soil composition, temperature, and moisture levels can affect the conversion of the prodrug to its active form . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One approach might begin with the cyclopropylation of a suitable precursor, followed by the construction of the isoxazole ring through cyclization reactions. Thienopyrimidine moiety can be introduced via condensation reactions, and final amide bond formation completes the synthesis. These reactions are typically carried out under controlled conditions, such as specific temperature, pressure, and pH levels, to achieve the desired product with high purity and yield.
Industrial Production Methods:
In an industrial setting, the production of 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide might involve optimization of reaction conditions for scalability. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Potentially converting the thienopyrimidine moiety into its sulfoxide or sulfone derivatives.
Reduction: : Transforming the oxo group into an alcohol or other reduced forms.
Substitution: : Reacting with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) for introducing sulfoxide or sulfone functionalities.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the oxo group.
Substitution: : Using reagents such as alkyl halides or acyl chlorides under suitable conditions to introduce new functional groups.
Major Products Formed:
The major products from these reactions include sulfoxide or sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from substitution reactions.
Comparación Con Compuestos Similares
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Shares the thienopyrimidine moiety but lacks the cyclopropyl and isoxazole groups.
5-cyclopropyl-N-(2-(pyrimidin-3-yl)ethyl)isoxazole-3-carboxamide: : Contains the cyclopropyl and isoxazole groups but has a simpler pyrimidine instead of the thienopyrimidine.
Uniqueness:
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is unique due to its combined structural features, which impart distinct chemical properties and potential biological activities not found in its similar compounds. This makes it an intriguing candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-10-3-6-23-13(10)15(19)21/h3,6-9H,1-2,4-5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYLFCNYZIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2530580.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2530584.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2530585.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)


![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

